1,2-Dielaidoyl-3-stearoyl-rac-glycerol

Lipid Metabolism Chylomicron Clearance Lipoprotein Modeling

Choose this compound for its unique asymmetric fatty acid distribution (two oleic acids at sn-1 and sn-2, stearic acid at sn-3). This specific regiospecificity dictates distinct interfacial, phase, and metabolic behaviors, ensuring reproducible results in lipid metabolism studies, drug delivery systems, and lipidomics. Avoid generic triglycerides; validate your models with this certified ≥98% pure standard.

Molecular Formula C57H106O6
Molecular Weight 887.4 g/mol
CAS No. 113829-10-0
Cat. No. B039318
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dielaidoyl-3-stearoyl-rac-glycerol
CAS113829-10-0
Molecular FormulaC57H106O6
Molecular Weight887.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC
InChIInChI=1S/C57H106O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25,27-28,30,54H,4-24,26,29,31-53H2,1-3H3/b28-25+,30-27+
InChIKeyRYNHWWNZNIGDAQ-WGSDILPMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate (CAS 113829-10-0): A Structurally Defined Asymmetric Triglyceride for Lipid Research


Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate, also known as 1,2-dioleoyl-3-stearoyl-rac-glycerol (OOS), is a mixed-acid triacylglycerol with a molecular weight of 887.4 g/mol [1]. This compound is distinguished by an asymmetric fatty acid distribution: two unsaturated oleic acid chains (C18:1, 9Z) are esterified at the sn-1 and sn-2 positions, while a single saturated stearic acid chain (C18:0) occupies the sn-3 position [2]. This specific regiospecificity differentiates OOS from symmetric or differently substituted triglycerides and is a critical determinant of its physical and biological behavior.

Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate: Why In-Class Substitution Fails Without Rigorous Evaluation


The specific regioisomeric structure of OOS—two oleic acids at sn-1 and sn-2 and one stearic acid at sn-3—is the primary driver of its unique interfacial, phase, and metabolic properties. Substituting OOS with a generic triglyceride, even one with the same total fatty acid composition (e.g., 1,3-dioleoyl-2-stearoyl-glycerol, OSO), leads to fundamentally different physical behaviors. Research demonstrates that the position of the single saturated acyl chain dramatically alters monolayer condensation [1], plasma clearance kinetics [2], and solid-state phase behavior [3]. Consequently, using an alternative triglyceride without validating these specific properties can compromise experimental reproducibility in applications ranging from lipid metabolism studies to the development of lipid nanoparticle drug delivery systems.

Quantitative Differentiation of Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate: A Data-Driven Procurement Guide


Superior Plasma Clearance Kinetics of OOS Emulsions Compared to Triolein (OOO)

OOS demonstrates a significantly altered plasma clearance profile compared to the commonly used model triglyceride triolein (OOO). In an in vivo rat model, emulsions formulated with OOS exhibited extremely slow plasma clearance of the [3H]cholesteryl oleate (CO) label, which serves as a marker for lipoprotein remnant removal. This starkly contrasts with the relatively rapid clearance observed for control emulsions composed entirely of OOO [1].

Lipid Metabolism Chylomicron Clearance Lipoprotein Modeling

Altered Interfacial Condensation Behavior Relative to Triolein (OOO) and Regioisomers

The presence of a single stearoyl chain in OOS fundamentally alters its interfacial properties. In monomolecular film studies, substituting one oleoyl chain in triolein (OOO) with a stearoyl chain to form OOS or its regioisomer (SOO) induced a 20% condensation in the pure lipid film [1]. Crucially, when mixed with phosphatidylcholine (a key membrane component), OOS exhibited a substantial reduction in the condensing effect compared to OOO [1].

Interfacial Science Lipid Monolayers Membrane Biophysics

Immiscible Phase Behavior in Binary Mixtures with Symmetric SOS

When mixed with the symmetric saturated-oleic-saturated triglyceride 1,3-distearoyl-2-oleoyl-glycerol (SOS), the asymmetric OOS molecule exhibits immiscible monotectic or peritectic mixing behavior, as determined by thermal analysis and X-ray diffraction [1]. This means OOS and SOS form separate phases rather than a homogeneous solid solution or molecular compound. In contrast, mixtures of SOS with other regioisomers like OSO (1,3-dioleoyl-2-stearoyl-glycerol) form molecular compound crystals at a 1:1 ratio [1].

Crystallography Solid-State Chemistry Materials Science

Distinct Melting Point (22.5-23.5°C) Compared to the C16 Analog OOP (~18-19°C)

The compound's melting point is a direct consequence of its specific fatty acid chain lengths. For Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate (OOS), the reported melting range is 22.5-23.5 °C . This can be compared to the closely related C16 analog, 1,2-dioleoyl-3-palmitoyl-rac-glycerol (OOP), which contains a palmitic acid (C16:0) at the sn-3 position instead of stearic acid (C18:0). OOP has a significantly lower melting point of 18-19 °C .

Thermal Analysis Physicochemical Characterization Lipid Formulation

Validated Purity for Quantitative Studies (≥98%)

For quantitative applications in lipidomics and metabolism research, the availability of a high-purity standard is essential. Commercial sources of OOS, such as Cayman Chemical (distributed by Bertin Bioreagent), offer this compound with a documented purity of ≥98% [1]. This high purity ensures its suitability as a reliable reference standard for accurate quantification in complex lipid matrices using techniques like LC-MS and GC-FID.

Analytical Chemistry Lipidomics Quality Control

Primary Application Scenarios for Glycerol 1,2-di-(9Z-octadecenoate) 3-octadecanoate Based on Quantitative Evidence


Modeling Defective Chylomicron Remnant Clearance in Lipid Metabolism Studies

Based on its extremely slow plasma clearance kinetics [1], OOS is the preferred triglyceride for creating chylomicron-like emulsions that mimic the impaired lipoprotein remnant removal seen in certain metabolic disorders. This allows researchers to study the mechanisms of delayed clearance, the role of apolipoproteins, and the potential effects of novel therapeutics, which cannot be achieved with rapidly cleared models based on triolein (OOO).

Designing Lipid Nanoparticles with Controlled Interfacial and Release Properties

The reduced tendency of OOS to condense with membrane phospholipids, as evidenced by its behavior in lipid monolayers [1], makes it a valuable building block for advanced drug delivery systems. Formulators can leverage this property to create lipid nanoparticles (LNPs) or emulsions with enhanced colloidal stability, a reduced likelihood of unwanted fusion with cell membranes, and potentially more controlled drug release profiles.

Controlling Phase Separation and Crystallization in Structured Lipids and Food Products

The immiscible phase behavior of OOS when mixed with symmetric triglycerides like SOS [1] is directly applicable to the development of structured lipids and fat-based products. In food science, for example, this property can be exploited to control fat crystallization, manage texture, and inhibit undesirable phenomena like chocolate fat bloom by preventing the formation of large, homogenous crystal networks.

Serving as a High-Purity Analytical Standard for Quantitative Lipidomics

The commercial availability of OOS at a certified purity of ≥98% [1] establishes it as a reliable and precise standard for quantitative analysis. Lipidomics researchers can use this standard to accurately identify and quantify OOS in complex biological samples (e.g., plasma, tissues, oils) using LC-MS or GC-FID, thereby ensuring the robustness and reproducibility of their analytical data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Dielaidoyl-3-stearoyl-rac-glycerol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.